1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea: is a synthetic organic compound that belongs to the class of thiazole derivatives. . This compound features a thiazole ring, a phenyl group, and a trifluoromethylphenyl group, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions. For example, 5-methyl-4,5-dihydro-1,3-thiazole can be prepared by reacting 2-bromoacetophenone with thioacetamide in the presence of a base such as sodium hydroxide.
Urea Formation: The thiazole derivative is then reacted with phenyl isocyanate and 3-(trifluoromethyl)phenyl isocyanate to form the desired urea derivative. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and trifluoromethylphenyl groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols), and organic solvents (dichloromethane, toluene).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated derivatives, substituted thiazoles.
Scientific Research Applications
1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with thiazole derivatives. This includes research on enzyme inhibition, receptor binding, and signal transduction.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals, including pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and proteins involved in various biological processes. For example, it may inhibit enzymes involved in microbial cell wall synthesis or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, leading to altered cellular responses such as apoptosis, cell cycle arrest, and immune modulation.
Comparison with Similar Compounds
1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different biological activity and potency.
1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)urea: Contains a methoxy group instead of a trifluoromethyl group, which can affect its chemical reactivity and biological properties.
1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-(3-chlorophenyl)urea: Contains a chlorine atom instead of a trifluoromethyl group, leading to different pharmacokinetic and pharmacodynamic profiles.
Uniqueness: 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity, metabolic stability, and potential biological activity. The combination of the thiazole ring, phenyl group, and trifluoromethylphenyl group makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C18H16F3N3OS |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C18H16F3N3OS/c1-12-11-22-17(26-12)24(16(25)23-14-7-3-2-4-8-14)15-9-5-6-13(10-15)18(19,20)21/h2-10,12H,11H2,1H3,(H,23,25) |
InChI Key |
UTNHAXRULKFHIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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